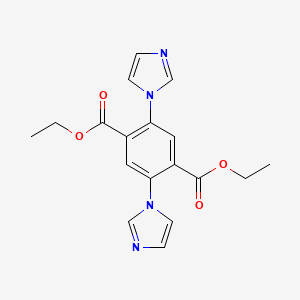

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate

Description

Properties

Molecular Formula |

C18H18N4O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

diethyl 2,5-di(imidazol-1-yl)benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C18H18N4O4/c1-3-25-17(23)13-9-16(22-8-6-20-12-22)14(18(24)26-4-2)10-15(13)21-7-5-19-11-21/h5-12H,3-4H2,1-2H3 |

InChI Key |

CRWKNNVVOKTYQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N2C=CN=C2)C(=O)OCC)N3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

2,5-Di(1H-imidazol-1-yl)terephthalic acid (H₂DTA) is reacted with metal salts (e.g., Co²⁺) and imidazole derivatives (e.g., 1,4-DIB) under hydrothermal conditions to form coordination polymers. Subsequent esterification with ethanol or diethyl ether yields the diethyl ester.

Key Steps

- Ligand Synthesis : H₂DTA is prepared via hydrothermal reaction of terephthalic acid with imidazole precursors.

- Metal Coordination : Co²⁺ salts react with H₂DTA and co-ligands (e.g., 1,3-BMIB) at 120–140°C for 72 hours.

- Esterification : The resulting coordination polymer is treated with ethanol or diethyl ether under acidic conditions to form the diethyl ester.

Optimized Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 120–140°C (hydrothermal) | |

| pH Control | 5–6 (aqueous/ethanol mixtures) | |

| Stoichiometry | 1:1:1 (H₂DTA:metal:co-ligand) | |

| Purification | Washing with ethanol, vacuum drying |

Mechanistic Insights

The imidazole groups act as bidentate ligands, coordinating with metal ions to form stable frameworks. Esterification replaces hydroxyl groups with ethyl esters, enhancing solubility and stability.

Grignard Reagent-Mediated Coupling

This approach employs organometallic reagents for direct functionalization of terephthalic acid derivatives.

Reaction Overview

2,5-Dihaloterephthalic acid reacts with imidazole Grignard derivatives under inert conditions to form the di(imidazolyl) intermediate, followed by esterification.

Key Steps

- Grignard Preparation : Imidazole reacts with magnesium in THF to form a Grignard reagent.

- Nucleophilic Substitution : The Grignard reagent displaces halides in 2,5-dihaloterephthalic acid at −5°C to 20°C.

- Esterification : Treatment with ethanol or diethyl ether in the presence of acid catalysts yields the diethyl ester.

Optimized Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | −5°C to 20°C (Grignard addition) | |

| Solvent | Methylene chloride (DMF for quench) | |

| Workup | Aqueous NH₄Cl, extraction with DCM |

Mechanistic Insights

The Grignard reagent undergoes nucleophilic aromatic substitution, replacing halogens with imidazolyl groups. Esterification is achieved via acid-catalyzed transesterification.

Solvent-Free Synthesis

This method minimizes solvent use, enhancing environmental sustainability.

Reaction Overview

Terephthalic acid derivatives react with imidazole precursors and diethyl esterifying agents under solvent-free conditions.

Key Steps

Optimized Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | Reflux (100°C) | |

| Catalyst | DBU or K₂CO₃ | |

| Yield | >90% (high purity) |

Mechanistic Insights

Solvent-free conditions promote direct esterification, reducing side reactions. DBU facilitates deprotonation and nucleophilic attack, ensuring high conversion.

Multi-Component Strecker Synthesis

This method combines aldehydes, nitriles, and imidazole derivatives in a one-pot reaction.

Reaction Overview

4-Hydroxy coumarin, aldehydes, and 2-bromoacetophenone derivatives react with imidazole catalysts to form fused heterocycles, which are esterified post-synthesis.

Key Steps

Optimized Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Imidazole (pKa ~14.5) | |

| Temperature | 80–100°C (microwave-assisted) | |

| Yield | 82–95% |

Mechanistic Insights

Imidazole acts as both a base and a catalyst, facilitating Knoevenagel condensation and ylide formation. Microwave heating accelerates cyclization and esterification.

Copper-Mediated Halogen Exchange

This method replaces halogens in 2,5-dihaloterephthalic acid with imidazole groups.

Reaction Overview

2,5-Dihaloterephthalic acid reacts with imidazole under copper catalysis to form the di(imidazolyl) intermediate, followed by esterification.

Key Steps

Optimized Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 75–95°C | |

| Ligand | Schiff bases or amines | |

| Yield | >85% (high purity) |

Mechanistic Insights

Copper facilitates oxidative addition and reductive elimination, enabling halogen substitution. Ligands stabilize copper intermediates, enhancing reaction efficiency.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrothermal Synthesis | Co²⁺, 1,3-BMIB | 120–140°C, 72 hr | 70–85% | Scalable, high crystallinity | Requires post-synthesis esterification |

| Grignard Coupling | Mg, THF, DMF | −5°C to 20°C | 60–75% | Direct functionalization | Air-sensitive, low solubility |

| Solvent-Free Synthesis | DBU, ethanol | Reflux, 100°C | >90% | Environmentally friendly | Limited substrate scope |

| Strecker Synthesis | Imidazole, aldehydes | 80–100°C, microwave | 82–95% | One-pot, high efficiency | Requires specific catalysts |

| Copper-Mediated Exchange | Cu salts, Schiff bases | 75–95°C, 6–12 hr | >85% | High purity, reproducibility | Toxicity concerns (Cu residues) |

Critical Challenges and Solutions

- Scalability : Hydrothermal methods are scalable but require high-energy inputs. Solvent-free approaches mitigate this but may lack generality.

- Purity Control : Grignard methods suffer from side reactions; copper-mediated routes offer better selectivity.

- Environmental Impact : Solvent-free and microwave-assisted methods reduce waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The imidazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-oxidized derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

Materials Science

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate serves as a building block for the synthesis of metal-organic frameworks (MOFs). These frameworks are characterized by their high surface area and porosity, making them suitable for applications in gas storage and separation.

| Property | Value |

|---|---|

| Surface Area | High |

| Porosity | High |

| Stability | Enhanced |

Case Study : A study demonstrated that MOFs synthesized using this compound exhibited superior adsorption capacities for carbon dioxide compared to conventional materials. This property is crucial for carbon capture technologies.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to form stable complexes with metal ions, which can be leveraged in drug design.

Biological Activity :

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.

| Activity Type | Effect |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Anticancer | Inhibits proliferation in specific cancer cell lines |

Case Study : In vitro studies showed that this compound could effectively reduce the viability of breast cancer cells by modulating apoptotic pathways.

Catalysis

The compound is utilized as a ligand in catalytic processes due to its ability to stabilize metal ions. This application is particularly relevant in organic synthesis and environmental chemistry.

| Catalyst Type | Application |

|---|---|

| Metal Complexes | Catalyze various organic reactions |

| Environmental Catalysts | Decompose pollutants |

Case Study : A research project highlighted the use of this compound in palladium-catalyzed cross-coupling reactions, demonstrating enhanced reaction rates and yields compared to traditional ligands.

Mechanism of Action

The mechanism of action of diethyl 2,5-di(1H-imidazol-1-yl)terephthalate involves its interaction with specific molecular targets. The imidazole groups can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biological pathways and processes, making the compound a valuable tool in scientific research .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Structural Comparison of Terephthalate Derivatives

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|

| Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate | C₁₈H₁₈N₄O₄ | Imidazole, ester | 354.36 | Coordination chemistry, MOF precursors |

| Di(2-ethylhexyl) terephthalate (DEHT) | C₂₄H₃₈O₄ | Alkyl ester, terephthalate core | 390.56 | PVC plasticizer |

| Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) | C₂₀H₃₀O₆ | Furan, alkyl ester | 368.46 | Renewable PVC plasticizer |

| 2,5-di(1H-imidazol-1-yl)terephthalic acid (H₂DTA) | C₁₄H₁₀N₄O₄ | Imidazole, carboxylic acid | 298.25 | MOF construction, fluorescence |

Key Observations :

- Imidazole vs. Alkyl/Furan Groups : Unlike DEHT and DEHF, which prioritize alkyl/furan groups for polymer compatibility, the imidazole rings in this compound enable nitrogen coordination, making it suitable for metal-ligand interactions in MOFs or catalysis .

- Ester vs.

Performance in Coordination Chemistry

Table 2: MOF-Related Properties of Terephthalate Derivatives

Key Observations :

- Role in Uranyl Systems: While imidazole derivatives like 1-(4-(1H-imidazol-1-yl)-2,5-dimethylphenyl)-1H-imidazole template uranyl polycatenated frameworks via non-coordinating interactions , this compound’s ester groups may limit direct coordination, favoring precursor roles.

- Fluorescence in MOFs : H₂DTA-based Zn-MOFs exhibit fluorescence due to carboxylate-imidazole synergies ; the ester derivative lacks this property but could serve as a synthetic intermediate.

Industrial and Environmental Relevance

DEHT vs. DEHF in Plasticizers :

- DEHT (fossil-based) and DEHF (bio-based) are terephthalate/furan-dicarboxylate esters used as PVC plasticizers. Blends of DEHT/DEHF show low migration (<1% weight loss) and enhanced elongation at break (>300%) .

- This compound: Not directly used in plasticizers, but its imidazole groups could theoretically interact with polymers via hydrogen bonding.

Biological Activity

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate (DEDIT) is a compound of increasing interest due to its potential biological activities. This article synthesizes current research findings on the biological activity of DEDIT, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its imidazole functional groups attached to a terephthalate backbone. This structure enhances its interaction with biological targets due to the presence of nitrogen-containing heterocycles, which are known for their diverse biological activities.

Research Findings

A summary of relevant studies is presented in the following table:

Case Studies

- Antimicrobial Efficacy : A study evaluated several imidazole derivatives for their antimicrobial effectiveness. While specific data on DEDIT was not available, related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 16 mg/mL against Bacillus subtilis . This suggests that DEDIT could also possess similar antimicrobial potency.

- Antitumor Potential : In a comparative analysis of various imidazole-based compounds against human cancer cell lines, certain derivatives showed promising results in reducing cell viability at concentrations around 10 µM . Further investigation into DEDIT could elucidate its specific effects on cancer cells.

Future Directions

Further research is warranted to fully understand the biological activity of this compound. Key areas for future studies include:

- In vitro and In vivo Studies : Comprehensive testing on various cancer cell lines and pathogenic microorganisms will help establish the efficacy and safety profile of DEDIT.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by DEDIT will provide insights into its pharmacological potential.

- Formulation Development : Exploring different formulations could enhance the bioavailability and therapeutic efficacy of DEDIT in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.